molecular formula C9H18O B2614158 5-Octylsulfanyl-1H-[1,2,4]triazole CAS No. 98102-91-1

5-Octylsulfanyl-1H-[1,2,4]triazole

Cat. No.: B2614158
CAS No.: 98102-91-1
M. Wt: 142.242
InChI Key: IXVGVVQGNQZQGD-BDAKNGLRSA-N
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Description

5-Octylsulfanyl-1H-[1,2,4]triazole is a chemical compound that belongs to the triazole family.

Mechanism of Action

    Target of Action

    Triazole compounds, such as “5-Octylsulfanyl-1H-[1,2,4]triazole”, are important organic systems with excellent electronic properties. They have diagnostic potential in the fields of organic electronics and organic photovoltaics .

    Mode of Action

    The important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer .

    Biochemical Pathways

    Triazole compounds show significant antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylsulfanyl-1H-[1,2,4]triazole typically involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Octylsulfanyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Octylsulfanyl-1H-[1,2,4]triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-[1,2,4]triazole
  • 5-Phenyl-1H-[1,2,4]triazole
  • 5-(4-Hydroxyphenyl)-1H-[1,2,4]triazole

Uniqueness

5-Octylsulfanyl-1H-[1,2,4]triazole is unique due to its octylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(1S,2R)-2-propan-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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